molecular formula C17H13BrS B15235881 3-Bromo-4-methyl-2,5-diphenylthiophene

3-Bromo-4-methyl-2,5-diphenylthiophene

Cat. No.: B15235881
M. Wt: 329.3 g/mol
InChI Key: WJJHHXYNFWKEBF-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2,5-diphenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant roles in various chemical and industrial applications. Thiophenes are five-membered heterocyclic compounds containing sulfur, and their derivatives are widely studied for their electronic, optical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-2,5-diphenylthiophene typically involves the bromination of 4-methyl-2,5-diphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2,5-diphenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-2,5-diphenylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2,5-diphenylthiophene involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In electronic applications, its conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,5-diphenylthiophene
  • 4-Methyl-2,5-diphenylthiophene
  • 2,5-Diphenylthiophene

Uniqueness

3-Bromo-4-methyl-2,5-diphenylthiophene is unique due to the presence of both bromine and methyl substituents on the thiophene ring, which can significantly influence its reactivity and properties. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic and steric characteristics .

Properties

Molecular Formula

C17H13BrS

Molecular Weight

329.3 g/mol

IUPAC Name

3-bromo-4-methyl-2,5-diphenylthiophene

InChI

InChI=1S/C17H13BrS/c1-12-15(18)17(14-10-6-3-7-11-14)19-16(12)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

WJJHHXYNFWKEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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